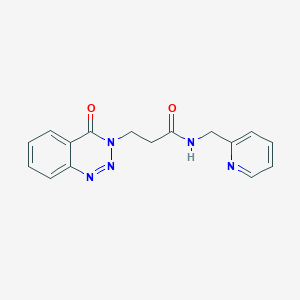![molecular formula C18H28N2O3S B4464387 N-[1-(3,4-dimethylphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4464387.png)
N-[1-(3,4-dimethylphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-[1-(3,4-dimethylphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as N-DMPP, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. N-DMPP is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system.
Mécanisme D'action
N-[1-(3,4-dimethylphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is a selective agonist of α7 nAChRs, which are pentameric ion channels composed of five subunits. When N-[1-(3,4-dimethylphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide binds to the receptor, it causes a conformational change that opens the channel, allowing positively charged ions such as calcium and sodium to flow into the cell. This influx of ions can lead to changes in cellular signaling and gene expression, which can ultimately affect physiological processes.
Biochemical and Physiological Effects
The activation of α7 nAChRs by N-[1-(3,4-dimethylphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. For example, N-[1-(3,4-dimethylphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation in models of sepsis and other inflammatory diseases. Additionally, N-[1-(3,4-dimethylphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(3,4-dimethylphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide in lab experiments is its selectivity for α7 nAChRs. This allows researchers to specifically investigate the role of these receptors in various physiological processes without affecting other receptor types. However, one limitation of N-[1-(3,4-dimethylphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is its relatively short half-life, which can make it difficult to study its effects over extended periods of time.
Orientations Futures
There are several potential future directions for research involving N-[1-(3,4-dimethylphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of new treatments for Alzheimer's disease and schizophrenia based on the activation of α7 nAChRs. Another area of interest is the investigation of the role of α7 nAChRs in inflammation and immune function. Additionally, researchers may continue to explore the neuroprotective effects of N-[1-(3,4-dimethylphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide in models of brain injury and stroke.
Applications De Recherche Scientifique
N-[1-(3,4-dimethylphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been used extensively in scientific research as a tool to study the function of α7 nAChRs. These receptors are involved in a variety of physiological processes, including learning and memory, attention, and inflammation. By selectively activating α7 nAChRs, researchers can investigate the role of these receptors in these processes and potentially develop new treatments for diseases such as Alzheimer's and schizophrenia.
Propriétés
IUPAC Name |
N-[1-(3,4-dimethylphenyl)propyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-5-17(16-7-6-13(2)14(3)12-16)19-18(21)15-8-10-20(11-9-15)24(4,22)23/h6-7,12,15,17H,5,8-11H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEELHAZHMXVYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)C)NC(=O)C2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4464309.png)
![6-(2-furyl)-3-[(4-phenyl-1-piperazinyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4464313.png)
![5-[2-(morpholin-4-ylmethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B4464314.png)
![3-(2-fluorophenyl)-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4464317.png)
![3-(2-fluorophenyl)-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4464326.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(phenylthio)propanamide](/img/structure/B4464338.png)

![N-(4-methoxybenzyl)-2-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B4464347.png)
![N-[4-(benzyloxy)phenyl]-2-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4464354.png)
![3-(4-fluorophenyl)-7-(4-methoxybenzyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4464377.png)

![4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide](/img/structure/B4464396.png)
![3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B4464401.png)